molecular formula C20H24N2O3 B1290717 4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid CAS No. 937604-08-5

4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid

Cat. No.: B1290717
CAS No.: 937604-08-5
M. Wt: 340.4 g/mol
InChI Key: FHKCDFWFVFSPQP-UHFFFAOYSA-N
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Description

4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid is a benzoic acid derivative featuring a piperazine ring substituted with a benzyl group at the 4-position, connected via an ethoxy linker to the 4-position of the aromatic acid. This structure combines a hydrophilic carboxylic acid group with a lipophilic benzylpiperazine moiety, making it a versatile intermediate in medicinal chemistry.

Properties

IUPAC Name

4-[2-(4-benzylpiperazin-1-yl)ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-20(24)18-6-8-19(9-7-18)25-15-14-21-10-12-22(13-11-21)16-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKCDFWFVFSPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501201884
Record name 4-[2-[4-(Phenylmethyl)-1-piperazinyl]ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937604-08-5
Record name 4-[2-[4-(Phenylmethyl)-1-piperazinyl]ethoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937604-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-[4-(Phenylmethyl)-1-piperazinyl]ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid involves multiple steps, typically starting with the preparation of the benzylpiperazine intermediate. The synthetic route may include the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The ethoxy and carboxylic acid groups may also play a role in the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Structural Variations

Table 1: Key Structural Differences Among Analogs
Compound Name Piperazine Substituent Linker Type Benzoic Acid Position Molecular Formula Molecular Weight (g/mol)
4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid (Target) Benzyl Ethoxy 4 C20H23N2O3 339.41 (calculated)
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid Methyl Methylene 4 C13H18N2O2 234.29
2-(4-Benzylpiperazin-1-ylmethyl)benzoic acid Benzyl Methylene 2 C19H22N2O2 310.39
4-[2-(2-Oxo-pyrrolidin-1-yl)ethoxy]benzoic acid Pyrrolidinone Ethoxy 4 C13H15NO4 249.26
2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid Methyl Sulfonyl 2,5 C14H20N2O5S 328.38

Key Observations :

  • Substituent Effects: The benzyl group on the piperazine ring increases lipophilicity (higher logP) compared to methyl or pyrrolidinone substituents, which could influence membrane permeability and metabolic stability .
  • Positional Isomerism : The 4-position of the benzoic acid in the target compound contrasts with 2-substituted analogs (e.g., ), which may alter electronic effects and hydrogen-bonding interactions.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound 2.1 1 5 65.5
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid 0.8 1 4 43.8
4-[2-(2-Oxo-pyrrolidin-1-yl)ethoxy]benzoic acid 0.2 1 5 76.3
2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid 1.5 1 7 113.6

Key Observations :

  • The target compound’s moderate logP (2.1) suggests balanced solubility and lipophilicity, favorable for oral bioavailability.

Biological Activity

4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound features a piperazine moiety, which is often associated with various neuropharmacological effects. Understanding its biological activity can provide insights into its therapeutic potential, particularly in the treatment of mood disorders and other neurological conditions.

Chemical Structure

The chemical structure of 4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid includes:

  • Benzylpiperazine : A common scaffold in many psychoactive compounds.
  • Ethoxy Group : Enhances solubility and may influence receptor binding.
  • Carboxylic Acid : Imparts acidic properties essential for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those involved in serotonergic and dopaminergic signaling pathways. The piperazine ring is known to modulate serotonin receptors, suggesting potential applications as:

  • Serotonin Receptor Modulators : Indicating possible antidepressant properties.
  • Antipsychotic Agents : Through interaction with dopaminergic systems, it may help manage symptoms of psychosis.

Biological Assays and Findings

Various studies have been conducted to evaluate the biological activity of 4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid. Key findings include:

  • Antidepressant Activity : Similar compounds have demonstrated efficacy in improving mood and reducing anxiety symptoms.
  • Antipsychotic Potential : Preliminary data suggest that this compound may exhibit antipsychotic effects through dopamine receptor antagonism.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.

Comparative Analysis of Related Compounds

To better understand the biological activity, a comparative analysis with structurally related compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
1-(4-Chlorobenzyl)piperazineChlorobenzene substituentAntidepressant
1-(4-Methylbenzyl)piperazineMethyl group on benzeneAntipsychotic
1-Boc-piperazineProtected piperazine ringDrug development intermediate

This table highlights how variations in structure can significantly impact biological activity, emphasizing the importance of specific functional groups.

Case Studies

Several case studies have investigated the pharmacological effects of 4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid:

  • Mood Disorders : In a controlled study involving animal models, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups.
  • Cognitive Function : Research has indicated that compounds similar to this one improve cognitive deficits in models mimicking Alzheimer's disease, potentially through AChE inhibition.

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